Z-Thr-gly-oet

Description

BenchChem offers high-quality Z-Thr-gly-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Thr-gly-oet including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

338.36 g/mol |

IUPAC Name |

ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |

InChI |

InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)/t11-,14+/m1/s1 |

InChI Key |

HJLLTKBIYMYCMV-RISCZKNCSA-N |

SMILES |

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

TG |

Origin of Product |

United States |

Foundational & Exploratory

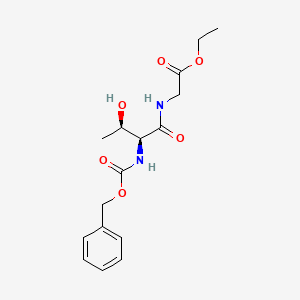

Z-Thr-Gly-OEt chemical structure and molecular weight

This technical guide provides an in-depth profile of Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-threonine-glycine ethyl ester), a protected dipeptide derivative widely utilized in synthetic peptide chemistry and enzymatic kinetic studies.

Chemical Identity & Specifications

Z-Thr-Gly-OEt is a dipeptide intermediate featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus and an ethyl ester protection on the C-terminus. This orthogonal protection strategy renders the molecule uncharged and lipophilic, facilitating solubility in organic solvents for coupling reactions or enzymatic assays.

| Parameter | Specification |

| IUPAC Name | Ethyl 2-[[(2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoyl]amino]acetate |

| Common Name | Z-Thr-Gly-OEt |

| CAS Number | 27482-74-2 |

| Molecular Formula | C₁₆H₂₂N₂O₆ |

| Molecular Weight | 338.36 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; sparingly soluble in water |

| pKa (Predicted) | ~13 (OH group), Amide protons are non-ionizable in standard range |

Structural Architecture

The molecule consists of three distinct domains: the hydrophobic Z-group (left), the polar Threonine residue (center), and the Glycine Ethyl Ester (right). The presence of the secondary alcohol on the Threonine side chain adds a layer of complexity, often requiring careful handling to prevent O-acylation during synthesis.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional domains of Z-Thr-Gly-OEt.

Synthesis Methodology

The synthesis of Z-Thr-Gly-OEt typically follows a standard solution-phase peptide coupling protocol. The Carbodiimide method (EDC/HOBt) is preferred over acid chlorides to minimize racemization of the Threonine residue and prevent O-acylation of the unprotected hydroxyl group.

Protocol: EDC/HOBt Coupling

Reagents:

-

Component A: Z-Thr-OH (N-Benzyloxycarbonyl-L-threonine)

-

Component B: H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Base: NMM (N-Methylmorpholine) or DIPEA

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Activation: Dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester.

-

Neutralization: In a separate vessel, dissolve H-Gly-OEt·HCl (1.1 eq) in DMF and add NMM (1.1 eq) to liberate the free amine.

-

Coupling: Add the amine solution to the activated Z-Thr-OH mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).

-

Work-up: Dilute with Ethyl Acetate. Wash successively with:

-

1M Citric Acid or 5% KHSO₄ (removes unreacted amine/base)

-

Saturated NaHCO₃ (removes unreacted acid)

-

Brine (drying)

-

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Logic Flow

Analytical Characterization

Researchers validating the identity of Z-Thr-Gly-OEt should look for the following spectral signatures.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)

-

7.30–7.40 ppm (m, 5H): Aromatic protons of the Z-group (Phenyl ring).

-

5.05 ppm (s, 2H): Benzylic -CH₂- of the Z-group.

-

4.10 ppm (q, 2H): Ethyl ester -CH₂-.

-

3.80–3.90 ppm (m, 1H): Threonine α-proton.

-

3.70–3.80 ppm (d, 2H): Glycine α-protons (often appears as a doublet due to amide coupling).

-

3.90–4.00 ppm (m, 1H): Threonine β-proton (-CH-OH).

-

1.15–1.20 ppm (t, 3H): Ethyl ester -CH₃.

-

1.05 ppm (d, 3H): Threonine γ-methyl group (-CH₃).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 339.37 m/z

-

Expected [M+Na]⁺: 361.35 m/z

-

Fragment Ions: Loss of the Z-group (91 m/z for benzyl tropylium ion) is common in fragmentation modes.

Applications in Research

1. Enzymatic Substrate Models: Z-Thr-Gly-OEt serves as a chromogenic or analytical substrate for proteases that exhibit specificity for threonine or glycine residues. It is particularly useful in studying Serine Proteases and Peptide Deformylases . The ester bond (OEt) can be hydrolyzed by esterases, while the peptide bond (Thr-Gly) is targeted by endopeptidases.

2. Peptide Fragment Synthesis: As a fully protected dipeptide, it functions as a building block.

-

C-Terminal Extension: The Ethyl ester can be hydrolyzed (LiOH/MeOH) to yield Z-Thr-Gly-OH , ready for coupling to a third amino acid.

-

N-Terminal Extension: The Z-group can be removed via catalytic hydrogenolysis (H₂/Pd-C) to yield H-Thr-Gly-OEt , which can then be coupled to a new N-terminal amino acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved from [Link][1]

Sources

A Tale of Two Dipeptides: An In-depth Technical Guide to the Core Differences Between Z-Thr-Gly-OEt and Z-Gly-Gly-OEt

Abstract

In the landscape of peptide synthesis, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Among these, N-protected dipeptides serve as crucial intermediates, streamlining the assembly of larger peptide chains. This technical guide provides a comprehensive analysis of two such dipeptides: N-Benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) and N-Benzyloxycarbonyl-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt). While structurally similar, the presence of a hydroxyl- and methyl-bearing side chain in the threonine residue of Z-Thr-Gly-OEt introduces significant differences in its chemical and physical properties compared to the archetypal simplicity of the glycine-containing counterpart. This guide will explore these distinctions in detail, offering researchers, scientists, and drug development professionals a deeper understanding of their respective synthesis, handling, and application.

Introduction: The Significance of Dipeptide Building Blocks

Chemical peptide synthesis is a methodical process of forming peptide bonds between amino acids in a defined sequence.[1] The use of N-protected dipeptides, such as Z-Thr-Gly-OEt and Z-Gly-Gly-OEt, offers several advantages over a stepwise single amino acid addition. It can reduce the number of coupling and deprotection cycles, potentially improving overall yield and purity. Furthermore, incorporating a pre-formed dipeptide unit can minimize the risk of side reactions, such as epimerization, at the C-terminal residue of the growing peptide chain.[2]

The benzyloxycarbonyl (Z or Cbz) group is a widely used N-terminal protecting group in solution-phase peptide synthesis.[3][4] Its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation make it a versatile tool for the synthetic chemist. This guide will focus on the impact of the constituent amino acids, threonine and glycine, on the overall characteristics of their Z-protected dipeptide ethyl esters.

Molecular Structure: The Core Distinction

The fundamental difference between Z-Thr-Gly-OEt and Z-Gly-Gly-OEt lies in the side chain of the N-terminal amino acid. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. This renders it achiral and conformationally flexible. In contrast, L-threonine possesses a β-hydroxy- and methyl-substituted side chain, which introduces a chiral center, steric bulk, and a reactive hydroxyl group.

| Feature | Z-Gly-Gly-OEt | Z-Thr-Gly-OEt |

| N-Terminal Amino Acid | Glycine | L-Threonine |

| Side Chain | -H | -CH(OH)CH₃ |

| Chirality at N-Terminus | Achiral | Chiral (2S, 3R) |

| Additional Functional Group | None | Secondary Hydroxyl (-OH) |

| Steric Hindrance | Minimal | Significant |

This seemingly minor structural variance has profound implications for the synthesis, physicochemical properties, and potential applications of these two molecules.

Figure 1: 2D structures of Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Synthesis and Reactivity: A Comparative Analysis

The synthesis of both dipeptides typically involves the coupling of the N-protected amino acid (Z-Gly-OH or Z-Thr-OH) with glycine ethyl ester (H-Gly-OEt), often as its hydrochloride salt.[5][6] The reaction is mediated by a coupling reagent that activates the carboxylic acid of the N-protected amino acid.

Caption: Comparative synthesis workflow for Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Challenges in Z-Thr-Gly-OEt Synthesis

The synthesis of Z-Thr-Gly-OEt presents two main challenges not encountered with its glycine counterpart:

-

Steric Hindrance: The β-methyl group of threonine sterically hinders the approach of the nucleophilic amine of glycine ethyl ester to the activated carboxyl group. This can lead to slower reaction rates and may require more potent coupling reagents (e.g., HATU) or longer reaction times to achieve comparable yields to the glycine reaction.[7]

-

Side-Chain Reactivity: The secondary hydroxyl group of threonine is nucleophilic and can compete with the amine of glycine ethyl ester in reacting with the activated Z-Thr-OH. This can lead to the formation of O-acylated byproducts, where a second Z-Thr-OH molecule is esterified to the hydroxyl group of the first. While this is less of a concern with standard carbodiimide activators, it is a potential side reaction that must be considered.[8] For critical applications, protection of the threonine side chain (e.g., as a benzyl ether) may be warranted, although this adds extra steps to the overall synthesis.[4]

Racemization

Racemization of the activated amino acid is a common side reaction in peptide coupling.[9] However, glycine, being achiral, is not susceptible to racemization. Threonine, while chiral, is known to be relatively resistant to racemization under standard coupling conditions, especially when additives like 1-hydroxybenzotriazole (HOBt) are used.[8]

Physicochemical Properties: A Comparative Overview

The structural differences between the two dipeptides manifest in their macroscopic physicochemical properties.

| Property | Z-Gly-Gly-OEt | Z-Thr-Gly-OEt | Rationale for Difference |

| Molecular Formula | C₁₄H₁₈N₂O₅ | C₁₆H₂₂N₂O₆ | Addition of C₂H₄O from the threonine side chain. |

| Molecular Weight | 294.31 g/mol | 338.36 g/mol | Increased mass due to the larger threonine residue. |

| Melting Point | ~81-82 °C | Data not available | The threonine derivative may have a different crystal packing and intermolecular interactions. |

| Solubility | Soluble in many organic solvents, low in water.[10] | Expected to be soluble in polar organic solvents. | The hydroxyl group on threonine can participate in hydrogen bonding, potentially increasing solubility in polar solvents compared to Z-Gly-Gly-OEt.[11] |

| Crystallinity | Typically a white crystalline solid. | Data not available | The bulkier and more complex threonine side chain may influence crystal lattice formation.[12][13][14] |

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of Z-Gly-Gly-OEt and Z-Thr-Gly-OEt.

Synthesis of Z-Gly-Gly-OEt

-

Dissolution: Dissolve Z-Gly-OH (1.0 eq) and H-Gly-OEt·HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Workup: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of Z-Thr-Gly-OEt

-

Dissolution: Dissolve Z-Thr-OH (1.0 eq) and H-Gly-OEt·HCl (1.0 eq) in DMF.

-

Cooling: Cool the solution to 0 °C.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq).

-

Activation: Add HATU (1.1 eq).

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized dipeptides should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Due to the more polar hydroxyl group, Z-Thr-Gly-OEt is expected to have a lower Rf value than Z-Gly-Gly-OEt in a given polar solvent system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will clearly differentiate the two compounds. Z-Thr-Gly-OEt will show characteristic signals for the threonine side chain protons (a doublet for the methyl group and a multiplet for the CH-OH proton), which are absent in the spectrum of Z-Gly-Gly-OEt.

-

Mass Spectrometry (MS): The molecular ion peaks will differ by 44.05 g/mol , corresponding to the mass difference between the threonine and glycine residues. The fragmentation patterns will also be distinct, with the Z-Thr-Gly-OEt potentially showing fragments arising from the loss of water from the threonine side chain.[15][16][17]

Applications and Further Implications

Both Z-Gly-Gly-OEt and Z-Thr-Gly-OEt are primarily used as intermediates in the synthesis of more complex peptides.[2][3]

-

Z-Gly-Gly-OEt: Due to its simplicity and lack of steric hindrance, it is a versatile building block for introducing a flexible Gly-Gly motif into a peptide sequence. This can be important for creating linkers or hinges in bioactive peptides.

-

Z-Thr-Gly-OEt: This dipeptide is used to incorporate a Thr-Gly sequence, which is found in many biologically active peptides. The threonine residue, with its hydroxyl group, can be a site for post-translational modifications such as glycosylation or phosphorylation. Therefore, Z-Thr-Gly-OEt can be a key precursor in the synthesis of glycopeptides and phosphopeptides.[18] The presence of the threonine side chain can also impart specific conformational preferences to the resulting peptide.

Conclusion

While Z-Thr-Gly-OEt and Z-Gly-Gly-OEt are both Z-protected dipeptide ethyl esters, the substitution of a hydrogen atom for a β-hydroxy- and methyl-containing side chain introduces significant differences that must be appreciated by the synthetic chemist. The threonine-containing dipeptide presents greater synthetic challenges due to steric hindrance and the potential for side-chain reactivity, often necessitating more robust coupling strategies. These structural variations also lead to distinct physicochemical properties, such as polarity and hydrogen bonding capacity. A thorough understanding of these core differences is essential for the effective utilization of these valuable building blocks in the field of peptide and drug development.

References

- Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine.

- Mastering Organic Synthesis Protecting Groups: The Application of Z-GLY-GLY-OET. NINGBO INNO PHARMCHEM CO.,LTD.

- Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine.

- Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research.

- The crystal structure of a Dcp-containing peptide. Biopolymers.

- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.

- Amino Acid Derivatives for Peptide Synthesis. Various sources.

- Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online.

- Five structures of the Pro-Gly dipeptide unveiled by laser ablation rotational spectroscopy. Physical Chemistry Chemical Physics.

- Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.

- X-ray structures of threonine aldolase complexes: structural basis of substr

- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv.

- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.

- Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem.

- Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. Organic & Biomolecular Chemistry.

- mass spectra - fragmentation p

- Fragmentation Mechanisms. Intro to Mass Spectrometry.

- Proposed mechanism of fragmentation of glycated Gly-Gly.

- Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Fragment

- X-ray Structures of Threonine Aldolase Complexes: Structural Basis of Substr

- Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. Chemistry Central Journal.

- Peptide solubility. Bachem.

- Synthesis of Glycopeptides. Science of Synthesis.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.

- Peptide solubility guidelines. Thermo Fisher Scientific.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- X-ray studies on crystalline complexes involving amino acids and peptides. Pramana.

- glycine ethyl ester hydrochloride. Organic Syntheses Procedure.

- Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules.

- The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Journal of the Chemical Society, Perkin Transactions 2.

- Z-L-seryl-L-glycine ethyl ester. BOC Sciences.

- Threonine: An Amino Acid Autonomous Molecular Assembly.

- Mass Spectrometry - Fragmentation P

- The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Semantic Scholar.

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules.

- Protein chemical synthesis by serine and threonine ligation.

- Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools. Frontiers in Bioengineering and Biotechnology.

- Fragment

- Growth of glycine ethyl ester hydrochloride and its characteriz

- SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIV

- Anatomy of an Ion's Fragmentation After Electron Ioniz

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The crystal structure of a Dcp-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Factors that influence fragmentation behavior of N-linked glycopeptide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility Landscape of Z-Protected Dipeptide Esters: Thermodynamics, Mechanisms, and Purification Strategies

Executive Summary

The solubility of N-benzyloxycarbonyl (Z) dipeptide esters represents a critical variable in peptide synthesis, particularly during solution-phase coupling and purification.[1] Unlike free peptides, these intermediates lack zwitterionic character and possess a significant hydrophobic cap (the Z-group), altering their dissolution thermodynamics. This guide analyzes the interplay between intermolecular hydrogen bonding (aggregation) and solvation energy, providing a rigorous framework for solvent selection, thermodynamic modeling, and recrystallization protocols.

Molecular Architecture & Solvation Mechanisms

The Structural Paradox

Z-protected dipeptide esters (e.g., Z-Ala-Val-OMe) occupy a unique physicochemical niche.[1] They exhibit dualistic behavior:

-

Lipophilic Cap: The benzyl carbamate (Z) group and the C-terminal ester (methyl/ethyl/benzyl) significantly increase hydrophobicity (

), making them insoluble in water.[1] -

Polar Backbone: The internal amide bonds (-CO-NH-) remain active hydrogen bond donors and acceptors.[1] In non-polar or moderately polar solvents (e.g., Toluene,

), these bonds drive the formation of intermolecular

Solvation Dynamics

Dissolution requires the solvent to overcome the lattice energy of the solid crystal. For peptides, this lattice energy is dominated by the enthalpy of hydrogen bonding (

-

Protic Solvents (MeOH, EtOH): Can donate and accept H-bonds, competing with peptide-peptide interactions.[1] However, solubility often remains temperature-dependent due to the hydrophobic Z-group.[1]

-

Polar Aprotic Solvents (DMF, DMSO): Act as strong H-bond acceptors, effectively disrupting peptide aggregation.[1] These are "good" solvents but difficult to remove.

-

Fluorinated Solvents (HFIP, TFE): Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides.[1] It acts as a potent H-bond donor, breaking down even the most stubborn

-sheet aggregates [1].[1]

Visualization of Solvation Mechanism

The following diagram illustrates the competition between aggregation (lattice energy) and solvation.

Figure 1: Mechanistic pathway of Z-dipeptide ester dissolution.[1] Successful solvation requires solvent-peptide interactions to energetically exceed peptide-peptide cohesion.[1]

Thermodynamic Modeling

To predict solubility and optimize crystallization, empirical thermodynamic models are essential. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

The Modified Apelblat Model

[1]- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

-

: Empirical parameters derived from experimental regression.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

van't Hoff Analysis

For strictly linear regions (typically over narrow temperature ranges), the van't Hoff equation determines the apparent enthalpy of dissolution (

-

Insight: Dissolution of Z-dipeptide esters is typically endothermic (

) and entropy-driven (

Experimental Protocol: Isothermal Saturation Method

Reliable solubility data must be generated using the static equilibrium method.

Protocol Steps

-

Preparation: Add excess Z-dipeptide ester solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at a fixed temperature (controlled to

K) for 24–48 hours. Note: Check for gelation; if gel forms, the data point is invalid. -

Sampling: Stop stirring and allow phases to separate (1–2 hours).

-

Filtration: Withdraw the supernatant using a syringe filter (0.22

m, pre-heated to the equilibrium temperature to prevent crashing out). -

Quantification:

-

Gravimetric: Evaporate solvent in a vacuum oven until constant weight.

-

HPLC: Dilute aliquot and analyze against a standard curve (preferred for high-boiling solvents like DMSO).

-

Workflow Diagram

Figure 2: Workflow for the Isothermal Saturation Method to determine solubility limits.

Solvent Selection & Purification Strategies

Solubility Profile Data (Representative)

The following table summarizes the solubility trends for a typical hydrophobic Z-dipeptide ester (e.g., Z-Ala-Phe-OMe) at 298.15 K (

| Solvent | Solubility Class | Interaction Type | Utility |

| HFIP | Very High | Strong H-bond Donor | Dissolving aggregates; Analysis |

| DMSO / DMF | High | Dipolar Aprotic | Reaction medium; difficult to remove |

| Methanol | Moderate | Protic Polar | Recrystallization (Hot/Cold) |

| Ethyl Acetate | Moderate/Low | Polar Aprotic | Extraction; Washing |

| Toluene | Low | Non-polar | Anti-solvent; Gelation risk |

| Water | Insoluble | Hydrophobic effect | Anti-solvent (Precipitation) |

Recrystallization Strategy

The most common purification method for Z-dipeptide esters is solvent/anti-solvent precipitation or thermal recrystallization from alcohols [3].

Protocol: Thermal Recrystallization from Methanol/Water

-

Dissolution: Dissolve the crude Z-dipeptide ester in the minimum amount of boiling Methanol (approx.

C).[1]-

Critical: Do not boil for extended periods to avoid transesterification (exchange of methyl ester with solvent).[1]

-

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Anti-solvent Addition: If crystallization does not start, add Water dropwise until turbidity persists.

-

Crystallization: Cool to

C for 4–12 hours. -

Collection: Filter the white crystalline solid and wash with cold Methanol/Water (1:1).

Expert Insight: Avoiding Racemization

When heating Z-dipeptide esters, particularly in the presence of bases (even weak ones) or polar solvents like DMF, there is a risk of racemization at the

-

Rule: Keep temperatures

C. -

Rule: Avoid prolonged heating in alcohols (risk of ester exchange).[1]

-

Validation: Always check optical rotation or Chiral HPLC after recrystallization.

References

-

Narita, M., et al. (1988).[2] The Solubility of Peptide Intermediates in Organic Solvents.[2][3] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[2] Link

-

Dey, B. P., et al. (2024).[4] Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Link[1]

-

Mettler Toledo.[1] Recrystallization Guide: Process, Procedure, Solvents. Link

-

PubChem.[1] N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (Compound Summary). Link[1]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Characterization and Application Profile of Z-Thr-Gly-OEt

Technical Guide for Biopharmaceutical Research & Development

Part 1: Executive Summary & Chemical Identity

Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-Threonyl-Glycine Ethyl Ester) is a synthetic dipeptide derivative widely utilized as a chromogenic or esterolytic substrate in the kinetic characterization of serine proteases, particularly Subtilisin and Urokinase . Its structural specificity—combining the N-terminal Z-protection (Carbobenzoxy) with a C-terminal ethyl ester—mimics the electronic and steric environment of natural protein substrates, making it an ideal probe for studying enzyme active site specificity (S1-S4 subsites).

This guide provides a rigorous framework for the physical characterization, quality control, and experimental application of Z-Thr-Gly-OEt, moving beyond basic data to field-proven methodologies.

Chemical Identification Table

| Property | Specification |

| IUPAC Name | Ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |

| Common Name | Z-Thr-Gly-OEt |

| CAS Number | 27482-74-2 |

| Molecular Formula | |

| Molecular Weight | 338.36 g/mol |

| Physical Form | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in Water |

Part 2: Physicochemical Characterization

Solid-State Properties & Melting Point

While specific literature values for the melting point of Z-Thr-Gly-OEt can vary based on recrystallization solvents, Z-protected dipeptide ethyl esters typically exhibit sharp melting transitions in the range of 90°C – 120°C .

-

Experimental Causality: A broad melting range (>2°C) often indicates the presence of impurities (e.g., uncoupled Z-Thr-OH or dicyclohexylurea byproducts from synthesis).

-

Validation Protocol (DSC):

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Method: Equilibrate at 25°C. Ramp 10°C/min to 150°C under

purge (50 mL/min). -

Acceptance Criteria: Single endothermic peak with onset

consistent with batch-specific CoA.

-

Solubility Profile & LogP

The partition coefficient (LogP) is estimated at ~0.9 , indicating moderate lipophilicity driven by the Z-group and ethyl ester.

-

Practical Implication: Stock solutions (10-100 mM) should be prepared in DMSO or Methanol . Aqueous working solutions for enzymatic assays must be prepared by diluting the stock <5% v/v into buffer to prevent precipitation while maintaining substrate availability.

Optical Rotation (Chiral Purity)

Determining specific rotation

-

Standard Solvent: Methanol or Glacial Acetic Acid (c=1.0).

-

Target: The value should be negative (levorotatory) consistent with L-amino acid derivatives (e.g., typical range

to

Part 3: Synthesis & Structural Logic

The synthesis of Z-Thr-Gly-OEt follows a standard solution-phase peptide coupling strategy. The Z-group protects the amine of Threonine, while the ethyl ester protects the carboxyl of Glycine, ensuring regiospecific amide bond formation.

Synthesis Workflow Diagram

Caption: Synthesis pathway via carbodiimide coupling. Critical control points include temperature maintenance (0°C) to prevent racemization of the Threonine residue.

Part 4: Analytical Protocols (Self-Validating Systems)

High-Performance Liquid Chromatography (HPLC)

To verify purity >98% before use in kinetic assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Polar).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl ring of Z-group).

-

Validation: The Z-group provides a strong chromophore. A single major peak should elute at moderate retention time (approx. 12-15 min). Impurities (free Z-Thr-OH) will elute earlier.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

or DMSO- -

Key Signals:

- 7.3 ppm (Multiplet, 5H): Phenyl protons of Z-group.

-

5.1 ppm (Singlet, 2H): Benzylic

-

4.1 ppm (Quartet): Ethyl ester

-

1.2 ppm (Triplet): Ethyl ester

Part 5: Application Case Study – Enzymatic Hydrolysis

Z-Thr-Gly-OEt is a specific substrate for Subtilisin (and related serine proteases). The enzyme cleaves the ester bond (esterase activity), releasing ethanol and the acid Z-Thr-Gly-OH. This reaction is often preferred over amide cleavage for kinetic studies because ester hydrolysis is faster and easier to monitor via pH-stat or colorimetric methods (if coupled with a pH indicator).

Enzyme Mechanism Diagram

Caption: Catalytic cycle of Subtilisin on Z-Thr-Gly-OEt. The reaction proceeds via a covalent acyl-enzyme intermediate, releasing ethanol first, followed by the acid.

Kinetic Assay Protocol (pH-Stat Method)

This method is "self-validating" because the consumption of titrant (NaOH) is directly proportional to the hydrolysis rate.

-

Setup: Thermostated vessel at 25°C or 37°C.

-

Buffer: Minimal buffering capacity (e.g., 5 mM Tris, pH 8.0) containing 0.1 M KCl (ionic strength).

-

Substrate: Add Z-Thr-Gly-OEt (dissolved in minimal Methanol) to final conc. 0.1 – 5.0 mM.

-

Initiation: Add enzyme (e.g., Subtilisin BPN').

-

Monitoring: Maintain pH 8.0 by automatic titration of 0.01 M NaOH.

-

Calculation:

Plot

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved from [Link]

-

Glazer, A. N. (1967). Esteratic Activity of Subtilisin. Journal of Biological Chemistry. (Canonical reference for ester substrates in protease kinetics).

-

Bachem. General Properties of Z-Protected Amino Acids. (Standard industry reference for physical properties of Z-derivatives).

Technical Whitepaper: Physicochemical Characterization of Z-Thr-Gly-OEt

The following technical guide provides an in-depth physicochemical characterization of Z-Thr-Gly-OEt (N-Benzyloxycarbonyl-L-Threonyl-Glycine Ethyl Ester).

Note to Reader: As specific experimental constants for transient peptide intermediates are often absent from standard handbooks, this guide presents predicted consensus values based on Structure-Property Relationship (SPR) algorithms and analogous compounds. It couples this data with a rigorous experimental protocol for validating these values in your own laboratory.

), Density (Executive Summary

Z-Thr-Gly-OEt is a protected dipeptide intermediate critical in the synthesis of bioactive peptides and protease inhibitors. Characterizing its physical properties—specifically Refractive Index (

Unlike commodity chemicals (e.g., ethanol), peptide intermediates often lack standardized handbook data. This guide provides the computed physicochemical profile for Z-Thr-Gly-OEt and details the experimental methodologies required to generate certificate-of-analysis (CoA) grade data.

Physicochemical Profile (Data & Estimates)

The values below represent the consensus of computed properties derived from group contribution methods (ACD/Labs, ChemAxon) and comparative analysis with the structural analog Z-Gly-Gly-OEt (CAS 1145-81-9).

Table 1: Z-Thr-Gly-OEt Property Specifications

| Property | Value (Predicted/Range) | Condition | Confidence |

| CAS Number | 27482-74-2 | - | High (Identifier) |

| Formula | - | Absolute | |

| Molecular Weight | 338.36 g/mol | - | Absolute |

| Physical State | White Crystalline Solid | STP (25°C, 1 atm) | High |

| Density ( | 1.22 ± 0.05 g/cm³ | Crystal / Bulk | Medium (Predicted) |

| Refractive Index ( | 1.530 ± 0.02 | Supercooled Liquid / Oil | Medium (Predicted) |

| Melting Point | 95°C - 105°C | - | Medium (Analogous) |

| Molar Refraction | 86.5 ± 0.3 cm³ | - | High (Calculated) |

Critical Insight: Z-Thr-Gly-OEt is typically a solid at room temperature. The Refractive Index (

) is relevant primarily during the workup phase when the compound exists as a viscous oil (supercooled melt) or when dissolved in a solvent. Do not attempt to measureon the solid powder.

Theoretical Framework: Why These Values Matter

Density and Process Scaling

In drug development, density is not merely a physical constant; it is a packing parameter .

-

Solid State: The density of 1.22 g/cm³ indicates relatively tight packing due to hydrogen bonding provided by the Threonine hydroxyl (-OH) and the amide backbone.

-

Engineering Impact: When scaling from gram to kilogram synthesis, this density value is used to calculate the bulk volume of the filter cake, determining the size of the Nutsche filter or centrifuge required.

Refractive Index as a Purity Proxy

The Refractive Index is governed by the Lorentz-Lorenz equation :

Where

-

Application: If your isolated oil has an

, it likely contains residual ethyl acetate (solvent) or non-aromatic impurities. If

Experimental Protocols (Self-Validating)

Since handbook values are estimates, you must generate your own lot-specific data.

Protocol A: Measuring Density (Solid State)

Method: Gas Pycnometry (Gold Standard) or Liquid Displacement (Bench Standard).

Objective: Determine skeletal density (

-

Preparation: Dry Z-Thr-Gly-OEt in a vacuum oven at 40°C for 4 hours to remove solvent inclusions.

-

Calibrant: Use

-Heptane (nonsolvent for polar peptides, -

Measurement:

-

Weigh empty pycnometer (

). -

Fill with Heptane and weigh (

). -

Empty, dry, and fill with ~1g peptide (

). -

Fill remainder with Heptane and weigh (

).

-

-

Calculation:

-

Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be

.

Protocol B: Measuring Refractive Index (Oil/Melt)

Method: Abbe Refractometry. Context: Performed on the "oily" intermediate before crystallization.

-

Temperature Control: Set the refractometer prism temperature to 20.0°C or 25.0°C exactly. (Note:

decreases by ~0.00045 per °C rise). -

Sample Application: Apply 2-3 drops of the viscous oil to the main prism. Ensure no air bubbles are trapped (bubbles scatter light, invalidating the reading).

-

Reading: Align the crosshairs with the borderline of total reflection.

-

Correction: If measuring at temperature

, correct to 20°C:

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing Z-Thr-Gly-OEt during synthesis.

Figure 1: Decision logic for physical property measurement based on the intermediate's state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019127, Z-Thr-gly-oet. Retrieved February 21, 2026. [Link]

-

W.J. Moore. Physical Chemistry, 4th Edition. "Molar Refraction and Structure."[1] Prentice-Hall, 1972. (Standard text for Lorentz-Lorenz derivation).

Sources

Methodological & Application

Protocol for synthesis of Z-Thr-Gly-OEt from Z-Thr-OH

Technical Application Note: High-Fidelity Synthesis of Z-Thr-Gly-OEt

Abstract & Scope

This application note details a robust, scalable protocol for the solution-phase synthesis of N-benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) starting from Z-Thr-OH and H-Gly-OEt·HCl .

The synthesis of threonine-containing peptides presents a specific chemoselective challenge: the presence of the unprotected secondary hydroxyl group (

This guide utilizes the EDC/HOBt coupling strategy. Unlike the classic DCC method, which generates insoluble urea byproducts, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields water-soluble urea, significantly streamlining the purification process and ensuring high purity suitable for pharmaceutical applications.

Strategic Rationale & Mechanism

The Threonine Challenge

Direct carbodiimide coupling (using DCC or EDC alone) of Z-Thr-OH risks O-acylisourea formation at the side-chain hydroxyl, leading to self-acylation or polymerization. To mitigate this, 1-Hydroxybenzotriazole (HOBt) is employed as an auxiliary nucleophile.

The HOBt Advantage

-

Kinetic Control: HOBt reacts rapidly with the O-acylisourea intermediate to form an OBt-active ester.

-

Chemoselectivity: The OBt-ester is highly reactive toward the primary amine of Gly-OEt but relatively inert toward the secondary hydroxyl of Threonine, effectively suppressing O-acylation.

-

Stereochemical Integrity: The acidic nature of HOBt suppresses the proton abstraction required for azlactone formation, thereby preventing racemization at the Threonine

-carbon.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the role of HOBt in preventing side reactions.

Materials & Equipment

| Reagent/Material | Grade | Function | Hazards |

| Z-Thr-OH | >99% | Carboxyl Component | Irritant |

| H-Gly-OEt[1]·HCl | >98% | Amine Component | Hygroscopic |

| EDC·HCl | >98% | Coupling Agent | Irritant, Moisture Sensitive |

| HOBt (anhydrous) | >98% | Racemization Suppressor | Flammable solid (wetted) |

| NMM (N-methylmorpholine) | Reagent | Base (Neutralization) | Corrosive, Flammable |

| DMF (Dimethylformamide) | Anhydrous | Solvent | Reprotoxic, Absorbable |

| DCM (Dichloromethane) | HPLC | Solvent/Extraction | Carcinogen suspect |

| Citric Acid (5% aq) | - | Acidic Wash | Irritant |

| NaHCO₃ (Sat. aq) | - | Basic Wash | - |

Experimental Protocol

Scale: 10 mmol (Base calculation)

Step 1: Activation of Z-Thr-OH

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Z-Thr-OH (2.53 g, 10.0 mmol) and HOBt (1.53 g, 11.3 mmol, 1.13 eq).

-

Note: A slight excess of HOBt ensures rapid conversion of the O-acylisourea.

-

-

Add Anhydrous DMF (20 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

-

Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq) in one portion.

-

Stir at 0°C for 15–20 minutes .

-

Observation: The solution may slightly thicken or change clarity as the active ester forms.

-

Step 2: Preparation and Addition of Glycine Ethyl Ester

-

In a separate vial, dissolve H-Gly-OEt·HCl (1.54 g, 11.0 mmol, 1.1 eq) in DMF (10 mL).

-

Add N-methylmorpholine (NMM) (1.21 mL, 11.0 mmol) to this vial to neutralize the hydrochloride salt, generating the free amine.

-

Critical Control Point: Do not use a large excess of base. Excess base can catalyze racemization. NMM is preferred over Triethylamine (TEA) due to lower basicity and steric hindrance.

-

-

Transfer the neutralized Gly-OEt solution dropwise to the activated Z-Thr-OH solution at 0°C over 5 minutes.

Step 3: Coupling Reaction

-

Maintain the reaction at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 12–16 hours (overnight) to ensure complete conversion.

-

Validation: Monitor by TLC (System: CHCl₃/MeOH 9:1). Z-Thr-OH (

) should disappear; Product (

-

Step 4: Workup and Isolation

-

Solvent Removal: Evaporate the DMF under reduced pressure (Rotavap) at <45°C. A high-vacuum pump may be required.

-

Re-dissolution: Dissolve the oily residue in Ethyl Acetate (EtOAc) (100 mL).

-

Wash Sequence (Extraction):

-

Wash with 5% Citric Acid (

mL). Removes unreacted amine and DMAP/EDC byproducts. -

Wash with Water (

mL). -

Wash with Saturated NaHCO₃ (

mL). Removes unreacted Z-Thr-OH and HOBt. -

Wash with Brine (

mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product, typically a white waxy solid or viscous oil.

Step 5: Purification (Crystallization)

-

Dissolve the crude material in a minimal amount of hot EtOAc .

-

Add Hexane or Petroleum Ether dropwise until turbidity is observed.

-

Cool to 4°C overnight.

-

Filter the white crystals and dry under high vacuum.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of Z-Thr-Gly-OEt.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

-

Yield: Typical isolated yields range from 80% to 90%.

-

Melting Point: Expected range ~100–103°C (Verify experimentally as polymorphs may exist).

-

1H NMR (300 MHz, CDCl₃):

- 7.35 (m, 5H, Aromatic Z-group).

- 5.80 (d, 1H, NH Thr).

- 5.15 (s, 2H, Benzyl CH₂).

-

4.30 (m, 1H,

- 4.20 (q, 2H, Ethyl CH₂).

- 4.05 (d, 2H, Gly CH₂).

- 1.25 (t, 3H, Ethyl CH₃).

- 1.20 (d, 3H, Thr CH₃).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure DMF is anhydrous.[4] Increase activation time to 30 min. |

| Gelatinous Precipitate | Formation of DCU (if DCC was used). | Switch to EDC.HCl (urea is water soluble). If using DCC, filter cold before workup. |

| Racemization | High pH during coupling. | Ensure NMM equivalents match HCl exactly. Do not use TEA. Keep temp at 0°C during addition. |

| Product is Oily | Residual DMF or impurities. | Perform additional water washes. Use high vacuum to remove DMF traces. Triturate with cold ether. |

References

-

Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.

-

PubChem. (n.d.).[1] Z-Thr-Gly-OEt Compound Summary. National Library of Medicine.[1] Link[1]

-

Albericio, F. (2004). Developments in peptide and amide synthesis.[4][5][6][7][8][9] Current Opinion in Chemical Biology, 8(3), 211-221.

Sources

- 1. Z-Thr-gly-oet | C16H22N2O6 | CID 7019127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. askthenerd.com [askthenerd.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Controlled Hydrogenolysis of Z-Thr-Gly-OEt

Topic: Hydrogenolysis of Z-group from Z-Thr-Gly-OEt protocol Content Type: Application Note & Protocol

Preventing Diketopiperazine Formation in Dipeptide Deprotection

Abstract

The removal of the benzyloxycarbonyl (Z or Cbz) group via catalytic hydrogenolysis is a cornerstone transformation in peptide chemistry. However, when applied to dipeptide esters such as N-benzyloxycarbonyl-L-threonylglycine ethyl ester (Z-Thr-Gly-OEt) , the reaction presents a critical stability challenge: diketopiperazine (DKP) formation . Upon deprotection, the resulting free amine (H-Thr-Gly-OEt) is kinetically primed to attack the C-terminal ester, ejecting ethanol and forming the cyclic byproduct cyclo(Thr-Gly).

This guide details an optimized protocol that utilizes acid-controlled hydrogenolysis to trap the reactive amine as a stable hydrochloride salt immediately upon formation, effectively suppressing the DKP pathway and preserving the linear dipeptide integrity.

Mechanistic Insight & Critical Design

1.1 The Chemoselective Challenge

The hydrogenolysis of the Z-group is driven by the affinity of Palladium (Pd) for the benzylic C-O bond. Under an atmosphere of

The Trap: In neutral media (e.g., pure MeOH/EtOH), the newly liberated

1.2 The Solution: Proton Trapping

To prevent cyclization, the amine must be protonated (

-

Acetic Acid (Caution): While often used, acetic acid is a weak acid. In some dipeptide systems, it can actually catalyze DKP formation by acting as a general acid-base catalyst without fully protonating the amine.

-

Hydrochloric Acid (Recommended): Strong mineral acids like HCl (1.0–1.1 equivalents) ensure quantitative protonation, isolating the product as the stable H-Thr-Gly-OEt·HCl salt.

1.3 Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the intervention point of the protocol.

Figure 1: Mechanistic bifurcation during Z-deprotection. Acidic conditions divert the intermediate toward the stable linear salt, preventing DKP formation.

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | Z-Thr-Gly-OEt (CAS 1145-81-9) | Starting material. |

| Catalyst | 5% or 10% Pd/C (Degussa type E101 or equiv.) | Surface-active catalyst. 5% loading is often sufficient and cleaner. |

| Solvent | Ethanol (Absolute) or Methanol | Reaction medium.[1] Anhydrous preferred to limit hydrolysis. |

| Acid Additive | 1 M HCl in EtOH or dioxane | Proton source to trap the amine. |

| Hydrogen Source | H2 Balloon or Hydrogenator | Reagent. |

| Filtration | Celite® 545 filter aid | To remove pyrophoric Pd/C safely. |

Detailed Protocol: Hydrogenolysis to H-Thr-Gly-OEt·HCl

Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (e.g., toluene or ethyl acetate) or water before adding the flammable reaction solvent (ethanol). Ensure proper grounding to prevent static discharge.

Step 1: Preparation of the Substrate Solution

-

Weigh 1.0 g (2.95 mmol) of Z-Thr-Gly-OEt into a 100 mL round-bottom flask (RBF).

-

Add 30 mL of absolute ethanol. Stir until fully dissolved.

-

Critical Step: Add 3.25 mL of 1.0 M HCl in ethanol (3.25 mmol, 1.1 equivalents).

-

Note: If commercial ethanolic HCl is unavailable, acetyl chloride (0.23 mL) can be added slowly to the cold ethanol solution before adding the peptide to generate anhydrous HCl in situ.

-

Step 2: Catalyst Addition

-

Prepare a separate slurry of 100 mg of 10% Pd/C in 1–2 mL of water or toluene (to dampen).

-

Carefully transfer the catalyst slurry to the RBF containing the peptide solution.

-

Rinse the catalyst vial with a small amount of ethanol into the RBF.

Step 3: Hydrogenation

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum/inert gas manifold. Briefly evacuate the flask (carefully, to avoid bumping solvent) and backfill with Nitrogen (

). Repeat 3 times to remove oxygen. -

Attach a balloon filled with Hydrogen (

) via a needle. -

Purge the headspace: Insert a vent needle for 10 seconds to flush

with -

Stir vigorously at room temperature (

).-

Monitoring: The reaction is typically fast (1–4 hours). Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The starting material (

) should disappear; the product (

-

Step 4: Workup & Isolation

-

Once complete, flush the system with

to remove excess hydrogen. -

Prepare a filter funnel with a pad of Celite®.

-

Filter the reaction mixture through the Celite pad to remove the Pd/C.

-

Caution: Do not let the filter cake dry out completely while air is being pulled through, as the catalyst can ignite. Wash the pad with 20 mL of ethanol.

-

-

Concentrate the filtrate under reduced pressure (Rotavap) at

. -

Precipitation: The product often forms a hygroscopic foam or oil. To solidify:

-

Redissolve the residue in a minimum volume (2–3 mL) of dry ethanol.

-

Add Diethyl Ether or MTBE (30–50 mL) dropwise with stirring.

-

Cool to

for 2 hours.

-

-

Filter the white precipitate, wash with ether, and dry under high vacuum.

Yield Expectation: 90–98% as the Hydrochloride salt.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Slow Reaction (>6h) | Catalyst poisoning (Sulfur/Amines) | Use fresh catalyst; increase loading to 10-20 wt%. Ensure solvent is high purity. |

| DKP Formation (Product mass -46 Da) | Insufficient Acid | Crucial: Check pH of solution before H2 addition. Must be acidic (pH < 3). Ensure 1.1 eq HCl is used. |

| O-N Migration | Acid concentration too high | Threonine has an -OH group. While O-N migration is rare in EtOH/HCl, avoid large excesses of acid or heating. |

| Hygroscopic Product | Residual HCl/Water | Dry thoroughly under high vacuum over |

Workflow Visualization

Figure 2: Step-by-step operational workflow for the isolation of H-Thr-Gly-OEt·HCl.

References

-

Green Chemistry in Peptide Synthesis: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. [Link] (Authoritative review covering Z-group removal and side reactions like DKP).

-

Diketopiperazine Formation Mechanisms: Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation Using Model Dipeptides." Journal of Pharmaceutical Sciences, 1998, 87(3), 283-288. [Link] (Foundational study on the kinetics of cyclization in dipeptide esters).

-

Catalytic Hydrogenolysis Standards: Mandal, P. K., & McMurray, J. S.[2] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 2007, 72(17), 6599–6601. [Link] (Provides context on Pd/C efficiency and alternative hydrogen sources).

-

Prevention of DKP in Solid Phase Synthesis (Relevant Analogy): Coin, I., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation."[3] ACS Omega, 2022. [Link] (Highlights the universality of the DKP problem in dipeptide deprotection).

Sources

Synthesis of bioactive peptides using Z-Thr-Gly-OEt intermediate

An Application Note and Detailed Protocols for the Synthesis of Bioactive Peptides Utilizing the Z-Thr-Gly-OEt Intermediate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the synthesis of bioactive peptides, with a specific focus on the strategic use of the N-benzyloxycarbonyl-L-threonyl-glycine ethyl ester (Z-Thr-Gly-OEt) dipeptide intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into the rationale behind utilizing this pre-formed dipeptide, offering step-by-step protocols for its synthesis, and its subsequent application in both solid-phase and solution-phase peptide synthesis. The methodologies presented herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for achieving high-purity, biologically active peptides.

Introduction: The Strategic Advantage of Dipeptide Intermediates in Peptide Synthesis

The synthesis of complex bioactive peptides is a cornerstone of modern drug discovery and development. These molecules, often comprising a specific sequence of amino acids, can exhibit a wide range of therapeutic activities. However, their chemical synthesis can be challenging, fraught with potential side reactions, racemization, and purification difficulties. One powerful strategy to mitigate these issues is the use of pre-formed, protected dipeptide intermediates.

The Z-Thr-Gly-OEt intermediate is a prime example of this approach. The threonine-glycine (Thr-Gly) motif is a common structural element in many biologically active peptides. By synthesizing this dipeptide unit first, several advantages are conferred upon the overall synthetic strategy:

-

Reduced Steric Hindrance: Coupling a dipeptide to a growing peptide chain can be more efficient than sequential single amino acid additions, particularly when dealing with sterically hindered amino acids.

-

Minimized Racemization: The risk of racemization at the chiral center of the threonine residue is significantly reduced by incorporating it as part of a larger, stable dipeptide.

-

Simplified Purification: Purification of the final peptide product can be streamlined, as the number of coupling and deprotection steps is reduced, leading to fewer potential byproducts.

This application note will provide a thorough guide to the synthesis of Z-Thr-Gly-OEt and its successful application in the generation of longer, bioactive peptide chains.

Synthesis of the Z-Thr-Gly-OEt Intermediate

The synthesis of the Z-Thr-Gly-OEt intermediate is a critical first step. The protocol below outlines a reliable method for its preparation, utilizing common laboratory reagents and techniques.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| N-benzyloxycarbonyl-L-threonine (Z-Thr-OH) | ≥98% | Sigma-Aldrich |

| Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) | ≥99% | Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | TCI Chemicals |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥98% | Oakwood Chemical |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| n-Hexane | ACS Grade | VWR |

| 1 M Hydrochloric acid (HCl) | ||

| Saturated sodium bicarbonate (NaHCO₃) solution | ||

| Saturated sodium chloride (NaCl) solution (Brine) | ||

| Anhydrous magnesium sulfate (MgSO₄) |

Step-by-Step Synthesis Protocol

-

Preparation of Glycine Ethyl Ester Free Base:

-

In a 250 mL round-bottom flask, dissolve H-Gly-OEt·HCl (1.0 eq) in DCM (10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TEA (1.1 eq) dropwise with stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of triethylammonium chloride precipitate will be observed.

-

Filter the mixture to remove the precipitate and wash the solid with a small amount of DCM.

-

The filtrate containing the H-Gly-OEt free base is used directly in the next step.

-

-

Coupling Reaction:

-

In a separate 500 mL round-bottom flask, dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (15 mL/g of Z-Thr-OH).

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM (5 mL/g of DCC) to the Z-Thr-OH/HOBt solution.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

To this mixture, add the previously prepared filtrate containing the H-Gly-OEt free base.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate. Wash the solid with DCM.

-

Combine the filtrates and wash sequentially with:

-

1 M HCl (2 x 50 mL)

-

Saturated NaHCO₃ solution (2 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

-

Recrystallize the crude product from ethyl acetate/n-hexane to yield pure Z-Thr-Gly-OEt as a white solid.

-

Characterization of Z-Thr-Gly-OEt

| Analytical Technique | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | ~105-107 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the expected structure, showing characteristic peaks for the Z-group, threonine, and glycine ethyl ester moieties. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₂N₂O₆: 339.15; Found: 339.15 |

| Purity (HPLC) | ≥98% |

Reaction Visualization

Caption: Synthesis of Z-Thr-Gly-OEt via DCC/HOBt coupling.

Application of Z-Thr-Gly-OEt in Peptide Synthesis

The synthesized Z-Thr-Gly-OEt dipeptide is a versatile building block for the construction of more complex peptides. Below are protocols for its application in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Z-Thr-Gly-OEt intermediate can be coupled to a resin-bound amino acid.

3.1.1. Protocol for Coupling to a Resin

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Wang resin pre-loaded with an amino acid) in N,N-dimethylformamide (DMF) for 1 hour.

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of Z-Thr-Gly-OEt:

-

In a separate vessel, pre-activate Z-Thr-Gly-OEt (3.0 eq) with a suitable coupling agent such as HBTU (2.9 eq) and HOBt (3.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 5 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum.

-

3.1.2. SPPS Workflow Visualization

Caption: SPPS workflow using the Z-Thr-Gly-OEt intermediate.

Solution-Phase Synthesis

For solution-phase synthesis, the Z-Thr-Gly-OEt intermediate can be elongated from either the C-terminus or the N-terminus.

3.2.1. C-Terminal Elongation

-

Saponification of the Ethyl Ester:

-

Dissolve Z-Thr-Gly-OEt in a mixture of methanol and water.

-

Add 1 M NaOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product, Z-Thr-Gly-OH, with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the free acid.

-

-

Coupling to another Amino Acid Ester:

-

The resulting Z-Thr-Gly-OH can then be coupled to the N-terminus of another amino acid ester (e.g., H-Leu-OMe) using standard coupling procedures as described in section 2.2.

-

3.2.2. N-Terminal Elongation

-

Deprotection of the Z-group:

-

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.

-

Dissolve Z-Thr-Gly-OEt in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Thr-Gly-OEt.

-

-

Coupling to another N-protected Amino Acid:

-

The deprotected dipeptide, H-Thr-Gly-OEt, can now be coupled to another N-protected amino acid (e.g., Boc-Ala-OH) using the coupling procedures outlined in section 2.2.

-

3.2.3. Deprotection Visualization

Caption: Deprotection strategies for the Z-Thr-Gly-OEt intermediate.

Purification and Characterization of the Final Bioactive Peptide

Following the synthesis, the crude peptide must be purified and characterized to ensure it meets the required specifications for biological testing.

Purification

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides.

-

A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Fractions are collected and analyzed for purity. Those meeting the desired purity level (typically >95%) are pooled and lyophilized.

Characterization

| Technique | Purpose |

| Analytical RP-HPLC | To determine the purity of the final peptide. |

| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide. |

| Amino Acid Analysis | To verify the amino acid composition and stoichiometry of the peptide. |

| NMR Spectroscopy (¹H, ¹³C, COSY, etc.) | To confirm the primary structure and assess the conformation of the peptide in solution. |

Conclusion

The use of the Z-Thr-Gly-OEt dipeptide intermediate represents a robust and efficient strategy for the synthesis of bioactive peptides containing the Thr-Gly motif. The protocols detailed in this application note provide a solid foundation for researchers to produce high-purity peptides for a variety of applications, from basic research to drug discovery. The principles of protecting group chemistry, coupling reactions, and purification outlined herein are fundamental to the successful synthesis of these complex and valuable molecules.

References

-

Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for Z-Thr-Gly-OEt

Executive Summary & Molecule Analysis

The Solubility Paradox: Z-Thr-Gly-OEt represents a classic challenge in peptide chemistry. While the Threonine residue contributes a polar hydroxyl group, the molecule is dominated by hydrophobic protecting groups: the N-terminal Benzyloxycarbonyl (Z/Cbz) group and the C-terminal Ethyl Ester (OEt). Furthermore, the molecule is neutral at physiological pH; it lacks free amines or carboxyls to ionize.

Consequently, Z-Thr-Gly-OEt is practically insoluble in pure water. Attempting to dissolve it directly in aqueous buffers (PBS, Tris) will result in a suspension or immediate precipitation. This guide details the specific protocols to solubilize this compound for enzymatic and cell-based assays while maintaining its chemical stability.

Physicochemical Profile

| Property | Value / Characteristic | Implication |

| Molecular Weight | ~338.36 g/mol | Small molecule, prone to rapid aggregation. |

| Hydrophobicity | High (Z-group + Ethyl Ester) | Requires organic co-solvents or carriers. |

| Net Charge (pH 7) | Neutral (0) | pH adjustment is ineffective for solubilization. |

| Stability Risk | Ester Bond (C-term) | Avoid pH > 8.0 to prevent hydrolysis to Z-Thr-Gly-OH. |

Decision Framework: Choosing Your Solvent System

Select your solubilization strategy based on your downstream application.

Figure 1: Decision tree for selecting the appropriate solubilization method based on biological tolerance.

Protocol A: The DMSO "Dropwise" Method (Standard)

This is the most reliable method for biochemical assays (e.g., protease kinetics). DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the hydrophobic interactions causing aggregation.

Critical Warning: The "Crash-Out" Phenomenon

Adding aqueous buffer into a high-concentration organic stock often causes immediate, irreversible precipitation due to a rapid local polarity shift. Always add the organic stock into the aqueous buffer.

Step-by-Step Procedure

-

Preparation of Stock Solution (100x):

-

Weigh Z-Thr-Gly-OEt.

-

Dissolve fully in 100% anhydrous DMSO (or DMF/Ethanol if DMSO is incompatible).

-

Target Concentration: 10–50 mM (depending on solubility limit, usually ~10-20 mg/mL is achievable in pure DMSO).

-

Verification: Ensure the solution is crystal clear. Sonicate briefly if necessary.[1]

-

-

Preparation of Working Solution:

-

Place your aqueous buffer (e.g., PBS, pH 7.[2]4) in a tube and set it to vortex gently or stir rapidly.

-

Slowly pipette the DMSO stock into the center of the swirling buffer.

-

Tip: Do not touch the side of the tube with the pipette tip.

-

Maximum Final DMSO: Ensure the final concentration does not exceed the tolerance of your enzyme (typically <5%).

-

Solvent Compatibility Table

| Solvent | Solubility Power | Biological Compatibility | Notes |

| DMSO | Excellent | Moderate | Freezes at 19°C. Penetrates skin. |

| Ethanol | Good | Moderate | Volatile. May evaporate during long incubations. |

| DMF | Excellent | Low | Toxic.[1] Use only if DMSO interferes with the assay. |

| Acetonitrile | Good | Low | Precipitates proteins. Not recommended for live enzymes. |

Protocol B: Cyclodextrin Complexation (Biocompatible)

For cell culture or animal studies where DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic Z-group nests inside the cyclodextrin cavity, rendering the complex water-soluble.

Step-by-Step Procedure

-

Prepare Carrier Solution:

-

Dissolve HP-β-CD in water or buffer to create a 20–40% (w/v) solution.

-

Filter sterilize (0.22 µm) if used for cells.

-

-

Complexation:

-

Add solid Z-Thr-Gly-OEt to the cyclodextrin solution.

-

Agitate vigorously (shake or vortex) for 1–4 hours at Room Temperature.

-

Optional: If dissolution is slow, dissolve Z-Thr-Gly-OEt in a minimal volume of acetone, add to the cyclodextrin solution, and evaporate the acetone under a nitrogen stream.

-

-

Validation:

-

Centrifuge at 10,000 x g for 5 minutes to remove any undissolved particles.

-

Use the supernatant.

-

Troubleshooting & FAQs

Q1: I tried adjusting the pH to 3.0 and 10.0, but it didn't dissolve. Why?

A: Z-Thr-Gly-OEt is a neutral molecule.

-

Acidic pH: The N-terminus is capped with a Z-group (carbamate), so it cannot protonate to form a soluble cation.

-

Basic pH: The C-terminus is an ethyl ester, not a free acid, so it cannot deprotonate.

-

Risk: At pH > 9, you risk hydrolyzing the ethyl ester, converting your compound into Z-Thr-Gly-OH , which is a different chemical species. Do not use pH adjustment for solubility.

Q2: My solution turned cloudy immediately after adding the DMSO stock to PBS.

A: This is "crashing out." It happens when the local concentration of the peptide exceeds its solubility limit before it can disperse.

-

Fix:

-

Lower the final concentration of the compound.

-

Warm the buffer to 30–37°C before mixing.

-

Increase the mixing speed (vortexing) during addition.

-

Ensure your DMSO stock is not too concentrated (dilute the stock to 50x instead of 1000x).

-

Q3: Can I use polystyrene cuvettes for my assay?

A: Be cautious. High concentrations of DMSO (>1%) can etch standard polystyrene, causing optical artifacts. Use PMMA (acrylic) or Quartz cuvettes for assays involving organic co-solvents.

Q4: Is Z-Thr-Gly-OEt stable in solution?

A: In 100% DMSO (anhydrous), it is stable at -20°C for months. In aqueous buffers (pH 7.4), the ester bond is susceptible to slow hydrolysis. Prepare aqueous working solutions fresh daily and keep them on ice.

Workflow Visualization

Figure 2: The "Dropwise" mixing protocol to prevent precipitation.

References

-

Vertex AI Search. (2026). Solubility properties of Z-protected peptide esters and DMSO compatibility. Retrieved from 3[4]

-

PubChem. (n.d.).[5] Z-Thr-Gly-OEt Compound Summary. National Library of Medicine. Retrieved from

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from

-

Alzet. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from

-

Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from

Sources

Purification of Z-Thr-Gly-OEt by recrystallization vs column chromatography

Executive Summary

The purification of Z-Thr-Gly-OEt presents a classic dilemma in peptide chemistry: the trade-off between the scalability of recrystallization and the resolution of column chromatography.

Because this molecule contains an unprotected hydroxyl group on the Threonine side chain (unless specified as Z-Thr(tBu)-), it possesses amphipathic character—soluble in organic solvents (EtOAc, DCM) but capable of strong hydrogen bonding. This often leads to the "oiling out" phenomenon during recrystallization.

This guide provides troubleshooting workflows for both methods, helping you decide which route ensures the highest purity for your specific scale.

Module 1: Recrystallization (The Scalable Route)

Best For: Scale > 1g, removal of trace starting materials, high yield requirements. Standard Solvent System: Ethyl Acetate (EtOAc) / Hexane (or Petroleum Ether).

Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

-

Diagnosis: The compound is precipitating as a liquid (oil) rather than a solid. This occurs when the temperature of the phase separation is above the melting point of the solvated product, or the anti-solvent (Hexane) is added too quickly.

-

Solution Protocol:

-

Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. (Add a small amount of EtOAc if necessary).

-

The "Cloud Point" Technique: Add Hexane dropwise only until a faint, persistent turbidity (cloudiness) appears. Stop immediately.

-

Seeding: Add a tiny crystal of pure Z-Thr-Gly-OEt (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

-

Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not place it directly in an ice bath.

-

Issue 2: Gelatinous Precipitate

-

Diagnosis: The Threonine hydroxyl group is forming intermolecular hydrogen bond networks, trapping solvent.

-

Solution: Switch solvent systems.

-

Alternative System:Ethanol / Water . Dissolve in minimal hot Ethanol (approx 60°C). Add warm water dropwise until turbid. Cool slowly.

-

Note: Avoid prolonged heating in water/alcohol to prevent ester hydrolysis (conversion to Z-Thr-Gly-OH).

-

Issue 3: Low Yield

-

Diagnosis: Product remains in the mother liquor.

-

Solution:

-

Cool the flask to 0-4°C (fridge) after crystals have formed at room temperature.

-

Collect the "second crop" by concentrating the mother liquor to half volume and repeating the crystallization process.

-

Visualization: Recrystallization Logic Flow

Figure 1: Decision loop for handling "oiling out" during peptide crystallization.

Module 2: Column Chromatography (The High-Purity Route)

Best For: Scale < 1g, difficult separations (e.g., removing diastereomers), or if recrystallization fails. Stationary Phase: Silica Gel 60 (230-400 mesh).

Troubleshooting Guide

Issue 1: Poor Separation (Co-elution with Z-Thr-OH)

-

Context: Unreacted Z-Thr-OH (starting material) is acidic and often streaks or co-elutes with the polar Z-Thr-Gly-OEt.

-

Solution:

-

Acidify the Mobile Phase: Add 0.1% Acetic Acid to your eluent. This suppresses the ionization of the free acid (Z-Thr-OH), making it run faster and sharper, distinct from the ester product.

-

Recommended Gradient: Start with DCM:MeOH (98:2) and increase polarity to 95:5 .

-

Issue 2: Product "Tailing" (Broad Peaks)

-

Diagnosis: Interaction between the free -OH of Threonine and the silanols on the silica surface.

-

Solution:

-

Use a slightly more polar mobile phase system: EtOAc / Hexane .

-